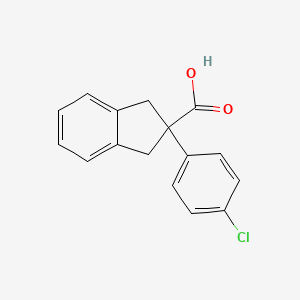

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

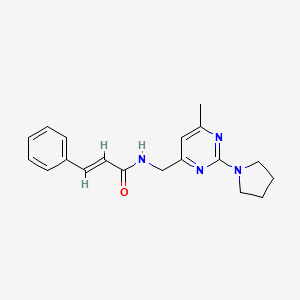

The compound “2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. It likely contains an indene core (a fused cyclohexene and benzene ring), a carboxylic acid group (-COOH), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene core, a 4-chlorophenyl group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

Carboxylic acids can be protected using photoreleasable groups, facilitating controlled release through photolysis. Klan et al. (2000) and Zabadal et al. (2001) have explored 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids. This method is significant for the synthesis of "caged compounds" in organic synthesis and biochemistry, offering almost quantitative yields of the corresponding carboxylic acids upon direct photolysis without the necessity of a photosensitizer (Klan et al., 2000) (Zabadal et al., 2001).

Catalytic Transformation of Functionalized Carboxylic Acids

Functionalized carboxylic acids have been transformed using multifunctional rhenium complexes, as reported by Naruto et al. (2017). This process involves α-C–H bond functionalization, hydrogenation, and hydrogenolysis, demonstrating a chemoselective catalytic approach for transforming CHnCO2H groups into functionalized alcohols under mild conditions. This method highlights the potential of carboxylic acids as valuable biorenewable feedstocks (Naruto et al., 2017).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks constructed from carboxylic acid derivatives have shown promising applications in environmental monitoring and remediation. Zhao et al. (2017) constructed thiophene-based MOFs that exhibit high selectivity and sensitivity to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating their potential as efficient luminescent sensory materials for detecting and removing pesticides from aqueous solutions (Zhao et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCYRGLHBFMICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)

![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2842993.png)

![N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2842994.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2843002.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)